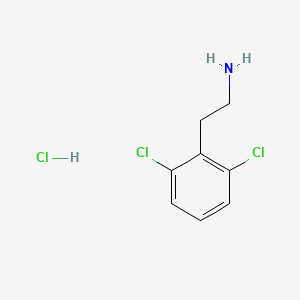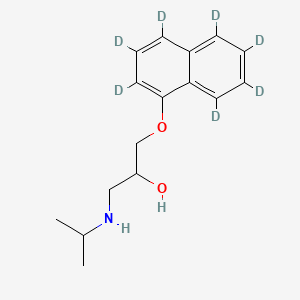
1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Descripción general
Descripción
(±)-Propranolol-d7 is intended for use as an internal standard for the quantification of propranolol by GC- or LC-MS. (±)-Propranolol is a β-adrenergic receptor (β-AR) antagonist (Kds = 6.91, 0.832, and 117.49 nM for human β1-, β2-, and β3-ARs, respectively). It reduces mean blood pressure, resting heart rate, and contractility and increases AV conduction time in dogs. (±)-Propranolol restores normal sinus rhythm in dogs with ouabain-induced arrhythmias (ED50 = 3.8 mg/kg). It also acts as a non-specific serotonin receptor antagonist, reducing tranylcypromine/L-tryptophan-induced hyperactivity in rats. Formulations containing (±)-propranolol have been used for the treatment of hypertension, angina pectoris, and cardiac ischemia.
Mecanismo De Acción
Biochemical Pathways
The action of Propranolol-d7 (ring-d7) leads to vasoconstriction and the inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF) . It also induces apoptosis of endothelial cells . These effects can influence various biochemical pathways, particularly those involved in cardiovascular function and regulation .
Pharmacokinetics
Propranolol-d7 (ring-d7) undergoes extensive first-pass metabolism in the liver . It is metabolized to active and inactive compounds through aromatic hydroxylation, N-dealkylation, and direct glucuronidation . The drug’s pharmacokinetic profile can be affected by factors such as age, liver function, and the presence of other medications .
Action Environment
The action, efficacy, and stability of Propranolol-d7 (ring-d7) can be influenced by various environmental factors. For instance, the presence of food can increase portal blood flow and decrease liver metabolism, affecting the absorption and metabolism of the drug . Additionally, the drug’s action can be influenced by the patient’s physiological state, such as liver function .
Propiedades
IUPAC Name |
1-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i3D,4D,5D,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-MIBSYSDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC(CNC(C)C)O)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-99-3 | |
| Record name | 344298-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-(2,3,4,5,6,7,8-Heptadeuterionaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol in the context of the provided research articles?
A1: this compound (propranolol-d7) serves as an internal standard in quantitative mass spectrometry analysis. Its use is crucial for accurately determining the concentration of propranolol in various biological samples. [, , ]
Q2: Can you elaborate on the analytical techniques where propranolol-d7 has been employed according to the research?
A3: The articles highlight the use of propranolol-d7 in conjunction with sophisticated mass spectrometry techniques. Specifically, it's used with laser microdissection-liquid vortex capture electrospray ionization tandem mass spectrometry (LMD-LVC/ESI-MS/MS) [] and electrospray ionization tandem mass spectrometry (ESI-MS/MS) coupled with high-performance liquid chromatography (HPLC) [, ]. These methods facilitate accurate and sensitive quantification of propranolol in complex biological matrices.
Q3: Beyond quantification, is there evidence of propranolol-d7 contributing to other research areas based on the provided articles?
A4: Although the articles primarily focus on its use as an internal standard, the research on spatially resolved quantitation of propranolol within tissue sections [] hints at propranolol-d7's potential in pharmacokinetic and drug distribution studies. Further research might explore this avenue more extensively.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


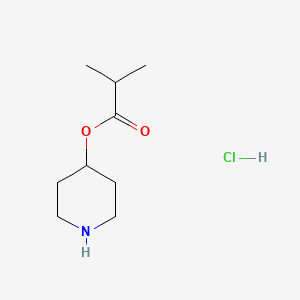
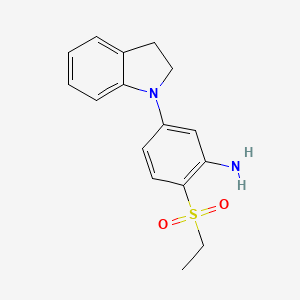

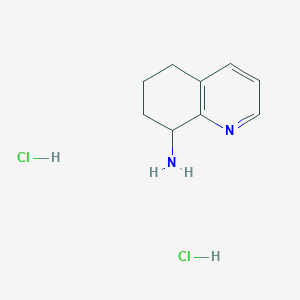
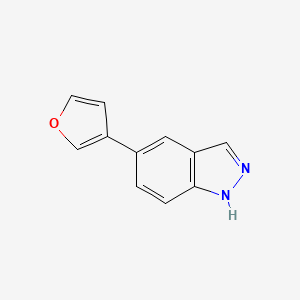
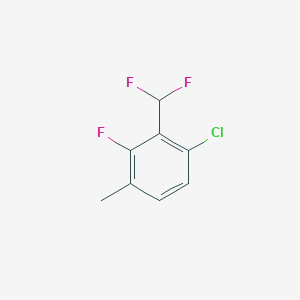
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)
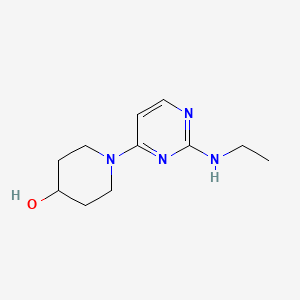
![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)

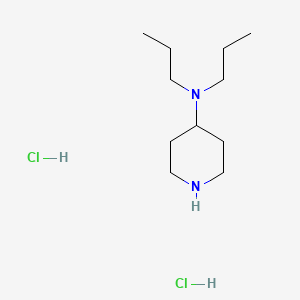

![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)
